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Compound of Interest

Compound Name: FINDY

Cat. No.: B15543988

Technical Guide on Fingolimod (FTY720)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Structure and Properties

Fingolimod is a synthetic analogue of the sphingolipid metabolite myriocin, derived from the
fungus Isaria sinclairii. It is a sphingosine-1-phosphate (S1P) receptor modulator.

Chemical Structure:

QFingoIimod Chemical Structure

Figure 1: 2D Chemical Structure of Fingolimod.

Physicochemical Properties
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Property

Value

IUPAC Name

2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-
diol

Molecular Formula C19H33NO2

Molecular Weight 307.47 g/mol

CAS Number 162359-55-9

Appearance White to off-white crystalline solid

Melting Point 121-123 °C

Solubility Soluble in methanol, ethanol, DMSO; sparingly
soluble in water

pKa 9.7 (amine)

Pharmacological Properties
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Parameter Description

Sphingosine-1-phosphate (S1P) receptor
Drug Class
modulator

Pro-drug that is phosphorylated in vivo to
fingolimod-phosphate. Fingolimod-phosphate is
a high-affinity agonist at 4 of the 5 S1P receptor
Mechanism of Action subtypes (S1Pi1, S1Ps, S1P4, and S1Ps). It
causes internalization and degradation of S1P1
receptors on lymphocytes, leading to their

sequestration in lymph nodes.

Primary Indication Relapsing forms of multiple sclerosis (MS)

Route of Administration Oral

Phosphorylated by sphingosine kinase 2 to the

active metabolite, fingolimod-phosphate. Further

Metabolism )
metabolized by cytochrome P450 enzymes
(primarily CYP4F2).

Half-life 6-9 days

Mechanism of Action and Signaling Pathway

Fingolimod acts as a functional antagonist of the S1P1 receptor. In its phosphorylated form, it
binds to the receptor, leading to its internalization and subsequent degradation. This process
prevents lymphocytes from egressing from the lymph nodes, thereby reducing the infiltration of
autoreactive lymphocytes into the central nervous system in multiple sclerosis.
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Caption: Fingolimod's mechanism of action pathway.
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Experimental Protocols
A. Chemical Synthesis of Fingolimod

The synthesis of Fingolimod can be achieved through various routes. A common method

involves the following key steps:

Heck Coupling: Coupling of 4-octyl-1-iodobenzene with diethyl acetamidomalonate.

Reduction: Reduction of the resulting ester and amide functionalities using a strong reducing
agent like Lithium Aluminium Hydride (LiAlHa4).

Deprotection: Removal of the protecting groups to yield the final Fingolimod product.

Purification: Purification of the crude product is typically performed by column
chromatography followed by recrystallization.

B. In Vitro Assay: S1P Receptor Binding Assay

This protocol determines the binding affinity of Fingolimod-phosphate to S1P receptors.

Cell Culture: Use a cell line stably expressing the human S1P1 receptor (e.g., CHO or
HEK?293 cells).

Membrane Preparation: Homogenize the cells and isolate the cell membranes by
centrifugation.

Binding Reaction: Incubate the cell membranes with a radiolabeled S1P analogue (e.qg.,
[32P]S1P) and varying concentrations of Fingolimod-phosphate in a suitable binding buffer.

Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber
filter.

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Determine the ICso value by non-linear regression analysis of the competition
binding data.
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C. In Vivo Model: Experimental Autoimmune
Encephalomyelitis (EAE)

EAE is a widely used animal model for human multiple sclerosis.

e Induction of EAE: Immunize mice (e.g., C57BL/6 strain) with an emulsion of Myelin
Oligodendrocyte Glycoprotein (MOGss-ss) peptide in Complete Freund's Adjuvant (CFA),
followed by injections of pertussis toxin.

o Treatment: Administer Fingolimod (e.g., 0.1-1 mg/kg) or vehicle control orally to the mice,
starting from the day of immunization or at the onset of clinical signs.

¢ Clinical Scoring: Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb
paralysis) and score them on a standardized scale (e.g., 0-5).

» Histopathology: At the end of the experiment, perfuse the animals and collect the spinal
cords for histological analysis of inflammation and demyelination (e.g., using H&E and Luxol
Fast Blue staining).

» Data Analysis: Compare the clinical scores and histopathological findings between the
Fingolimod-treated and vehicle-treated groups.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preclinical evaluation of an S1P
receptor modulator like Fingolimod.
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Caption: Preclinical evaluation workflow for Fingolimod.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b15543988?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Disclaimer: This document is intended for informational purposes for a scientific audience and
is based on the assumption that the queried compound "FINDY" was a misspelling of
"Fingolimod." The information provided should be verified with primary literature and
established scientific resources. Experimental protocols are generalized and may require
optimization.

 To cite this document: BenchChem. [FINDY compound structure and properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15543988#findy-compound-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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